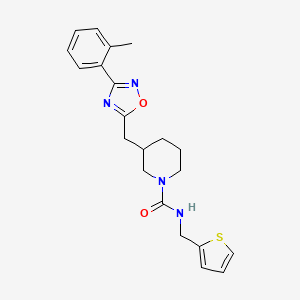![molecular formula C18H15FN4O2 B2607830 8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034348-71-3](/img/structure/B2607830.png)
8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a chemical compound with the molecular formula C18H15FN4O2. It is a derivative of pyrimidine, a class of compounds that have received much interest due to their diverse biological potential . Many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine ring and its fused derivatives . The molecular weight of the compound is 338.342.Aplicaciones Científicas De Investigación
Fluorinated Amino Acid Derivatives for Chiral Separation
This compound contains a reactive fluorine atom, making it a valuable tool for chiral separation of amino acids. Specifically, 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide (synthesized from 1,5-difluoro-2,4-dinitrobenzene and l-Ala-NH₂) can react with a mixture of l- and d-amino acids. The resulting diastereomers can be separated and quantified using high-performance liquid chromatography (HPLC) .
Radiotherapy and Imaging Agents
Fluorinated compounds play a crucial role in medical imaging. Synthesizing F-18-substituted pyridines from this compound could yield potential imaging agents for various biological applications. These agents are used in positron emission tomography (PET) scans, allowing non-invasive visualization of specific biological processes .
Agrochemical and Pharmaceutical Research
Fluorine substitution in organic molecules often enhances their properties. In agrochemical and pharmaceutical research, fluorinated compounds are prized for improved efficacy, stability, and environmental impact. While specific applications depend on the compound’s structure, fluoropyridines have been explored as key structural motifs in active ingredients for herbicides, insecticides, and other bioactive compounds .
Synthetic Building Blocks
Fluorinated pyridines serve as versatile building blocks in organic synthesis. Researchers use them to create more complex molecules, such as heterocycles or fused systems. Their unique reactivity and stability make them valuable tools for designing novel compounds .
Chemoselective Synthesis of 7-Azaindoles
This compound can be used in the synthesis of 7-azaindoles, a class of heterocyclic compounds. By controlling the reaction conditions, researchers can selectively form these valuable intermediates from readily available starting materials .
Defluorinative Annulation Reactions
The compound’s fluorine atom can participate in defluorinative annulation reactions. For instance, it can react with (trifluoromethyl)alkenes and pyrazolones to yield 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. These heterocyclic structures have potential applications in drug discovery and materials science .
Remember, the applications listed above are just the tip of the iceberg—this compound’s versatility opens up a world of possibilities for scientific exploration! 🌟 .
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned, many pyrimidine and fused pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Safety and Hazards
The specific safety and hazard information for this compound is not available in the retrieved data. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Direcciones Futuras
Propiedades
IUPAC Name |
13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-11-2-3-12(8-20-11)17(24)22-7-6-15-14(10-22)18(25)23-9-13(19)4-5-16(23)21-15/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPGURIXOZQZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2607750.png)

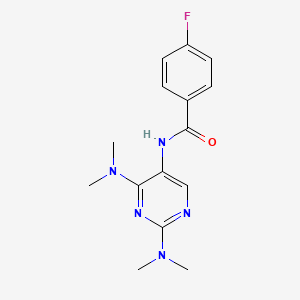
![N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide](/img/structure/B2607753.png)
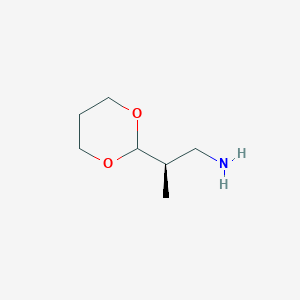
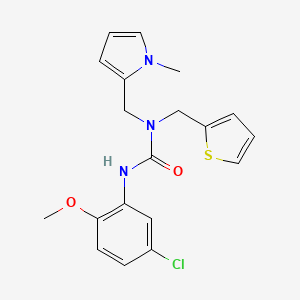
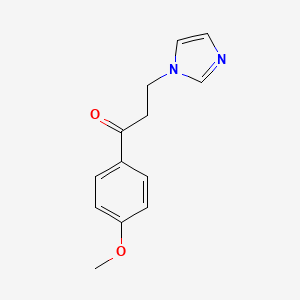
![[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2607761.png)
![3-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2607762.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2607763.png)
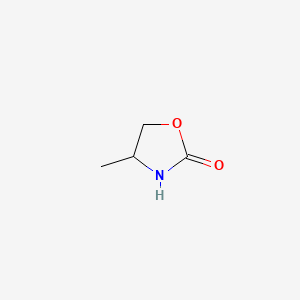
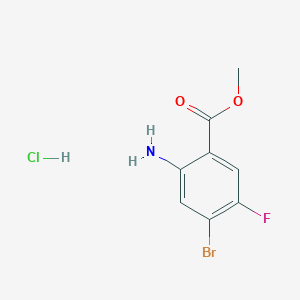
![7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2607768.png)
